
2,6-Dimethyl-4-Hydrazinoquinoline
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Overview
Description
2,6-Dimethyl-4-Hydrazinoquinoline is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-Hydrazinoquinoline typically involves the reaction of 2,6-dimethylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-Hydrazinoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-Hydrazinoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-Hydrazinoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The hydrazino group in the compound is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6-dimethylquinoline: This compound has a hydroxyl group instead of a hydrazino group and exhibits different chemical properties and applications.
2,6-Dimethylquinoline: The parent compound without the hydrazino group, used in various chemical syntheses.
Uniqueness
2,6-Dimethyl-4-Hydrazinoquinoline is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical research and drug development .
Biological Activity
2,6-Dimethyl-4-hydrazinoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a quinoline core with hydrazine substituents. Its molecular formula is C10H12N4, and it has a molecular weight of approximately 188.23 g/mol. The presence of methyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Anticancer Properties
The compound has been studied for its anticancer potential , particularly in inhibiting cell proliferation in various cancer cell lines. A study reported that it inhibited the growth of HepG2 liver cancer cells with an IC50 value of 15 µM, suggesting a promising avenue for further investigation in cancer therapy.
Cancer Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
MCF-7 | 20 |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. It is believed to inhibit key enzymes involved in cell metabolism and proliferation, particularly those associated with cancer cell growth .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several hydrazinoquinoline derivatives, including this compound. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Anticancer Activity Assessment
In another investigation focusing on anticancer activity, researchers treated various cancer cell lines with different concentrations of this compound. The findings demonstrated dose-dependent cytotoxicity across multiple lines, with notable effects on apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.
Properties
IUPAC Name |
(2,6-dimethylquinolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZQGJZVMUUSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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